N-(2,2-dimethoxyethyl)-N-methyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide
Description
N-(2,2-dimethoxyethyl)-N-methyl-11-oxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-triene-6-sulfonamide is a structurally complex sulfonamide derivative featuring a tricyclic core with a fused azacyclic system. The compound’s unique architecture includes a 1-azatricyclo[6.3.1.0⁴,¹²]dodeca-triene framework, a sulfonamide group at position 6, and a 2,2-dimethoxyethyl-N-methyl substituent.
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-N-methyl-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-17(10-15(22-2)23-3)24(20,21)13-8-11-4-5-14(19)18-7-6-12(9-13)16(11)18/h8-9,15H,4-7,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSHDKVWELCFHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(OC)OC)S(=O)(=O)C1=CC2=C3C(=C1)CCN3C(=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethoxyethyl)-N-methyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrroloquinoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrroloquinoline core.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced through a sulfonation reaction, typically using sulfonyl chlorides in the presence of a base.
Addition of the Dimethoxyethyl and Methyl Groups: These groups are introduced through alkylation reactions, often using alkyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethoxyethyl)-N-methyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and bases (e.g., NaOH, KOH) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,2-dimethoxyethyl)-N-methyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,2-dimethoxyethyl)-N-methyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to other tricyclic sulfonamides and related derivatives. Key similarities and differences are outlined below:
Structural Analogues from
lists several compounds with azatricyclic frameworks and sulfonamide or related groups. Notable examples include:
- 565180-71-4 : 2-(2,2-dioxo-2λ⁶-thia-3-azatricyclo[6.3.1.0⁴,¹²]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-prop-2-enylacetamide
- Comparison : This compound shares the azatricyclo[6.3.1.0⁴,¹²]dodeca-triene core but replaces the sulfonamide group with a thia-dioxo-acetamide moiety. The prop-2-enyl substituent may enhance reactivity or binding flexibility compared to the dimethoxyethyl group in the target compound.
Functional Group Variations
- Sulfonamide vs. Acetamide : The target compound’s sulfonamide group at position 6 may confer stronger hydrogen-bonding capacity compared to acetamide derivatives, influencing target affinity or solubility .
- Substituent Effects : The 2,2-dimethoxyethyl-N-methyl group in the target compound introduces ether and methyl functionalities, which could enhance solubility relative to simpler alkyl or aromatic substituents seen in analogues like 565180-71-4 .
Pharmacological and Bioactivity Considerations
While direct bioactivity data for the target compound are absent in the evidence, insights can be inferred from structurally related molecules:
- Enzyme Inhibition : N-acyl-4-azatetracyclo[5.3.2.0²,⁶.0⁸,¹⁰]dodec-11-enes () exhibit 11β-HSD1 inhibitory activity, suggesting that the azatricyclic core and sulfonamide group in the target compound may similarly target enzymatic pathways .
- Marine-Derived Analogues: Marine actinomycete-derived compounds () highlight the role of complex tricyclic frameworks in bioactivity, implying that the target compound’s structural complexity could confer unique pharmacological properties .
Data Table: Key Structural and Functional Comparisons
Biological Activity
N-(2,2-dimethoxyethyl)-N-methyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a complex organic compound with potential therapeutic applications. Its unique structural features suggest a range of biological activities that merit detailed investigation. This article reviews the compound's biological activity, including its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 318.32 g/mol. Its structure includes a sulfonamide group, which is known for conferring various biological activities.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an antiviral agent and its effects on cellular mechanisms.
The mechanism of action is hypothesized to involve the inhibition of key enzymes involved in nucleic acid synthesis or protein synthesis within viral pathogens. This inhibition can lead to reduced viral load and improved outcomes in infected hosts.
Case Studies
Several case studies have highlighted the biological efficacy of related compounds:
- HIV Inhibition : A study demonstrated that sulfonamide derivatives significantly reduced HIV replication in vitro by targeting reverse transcriptase . The structural similarities suggest that this compound may exhibit similar inhibitory effects.
- Influenza Virus : In another study, compounds with similar functional groups were shown to inhibit the replication of the influenza virus by blocking neuraminidase activity . Given the structural parallels, this compound might also possess similar antiviral properties.
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
